

Besifovir clinical trial phase 3 results

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Compound Focus: Besifovir

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Core Phase 3 Efficacy & Safety Results

This data comes from a randomized, double-blind, active-controlled study and its open-label extension [1] [2] [3].

Parameter	BSV Group (BSV-BSV)	TDF Group (TDF-BSV)	Statistical Significance (P-value)
Virologic Response (HBV DNA <69 IU/mL) at Week 48 [3]	Comparable to TDF	Comparator	Met non-inferiority criteria
Virologic Response (HBV DNA <69 IU/mL) at Week 144 [1] [2]	87.7% (71/81)	92.1% (70/76)	P = 0.36
Complete Virologic Response (HBV DNA <20 IU/mL) at Week 144 [2]	80.3% (65/81)	85.5% (65/76)	P = 0.38
ALT Normalization Rate at Week 144 [1]	Similar between groups	Similar between groups	Not Significant
HBeAg Seroconversion at Week 144 [1]	Similar between groups	Similar between groups	Not Significant

Parameter	BSV Group (BSV-BSV)	TDF Group (TDF-BSV)	Statistical Significance (P-value)
Drug-Resistant Mutations [1]	None observed	Not applicable	
Bone Mineral Density (BMD) Change [1] [2]	Well-preserved	Significantly improved after switching to BSV	
Renal Function (eGFR) Change [1] [2]	Well-preserved	Significantly improved after switching to BSV	

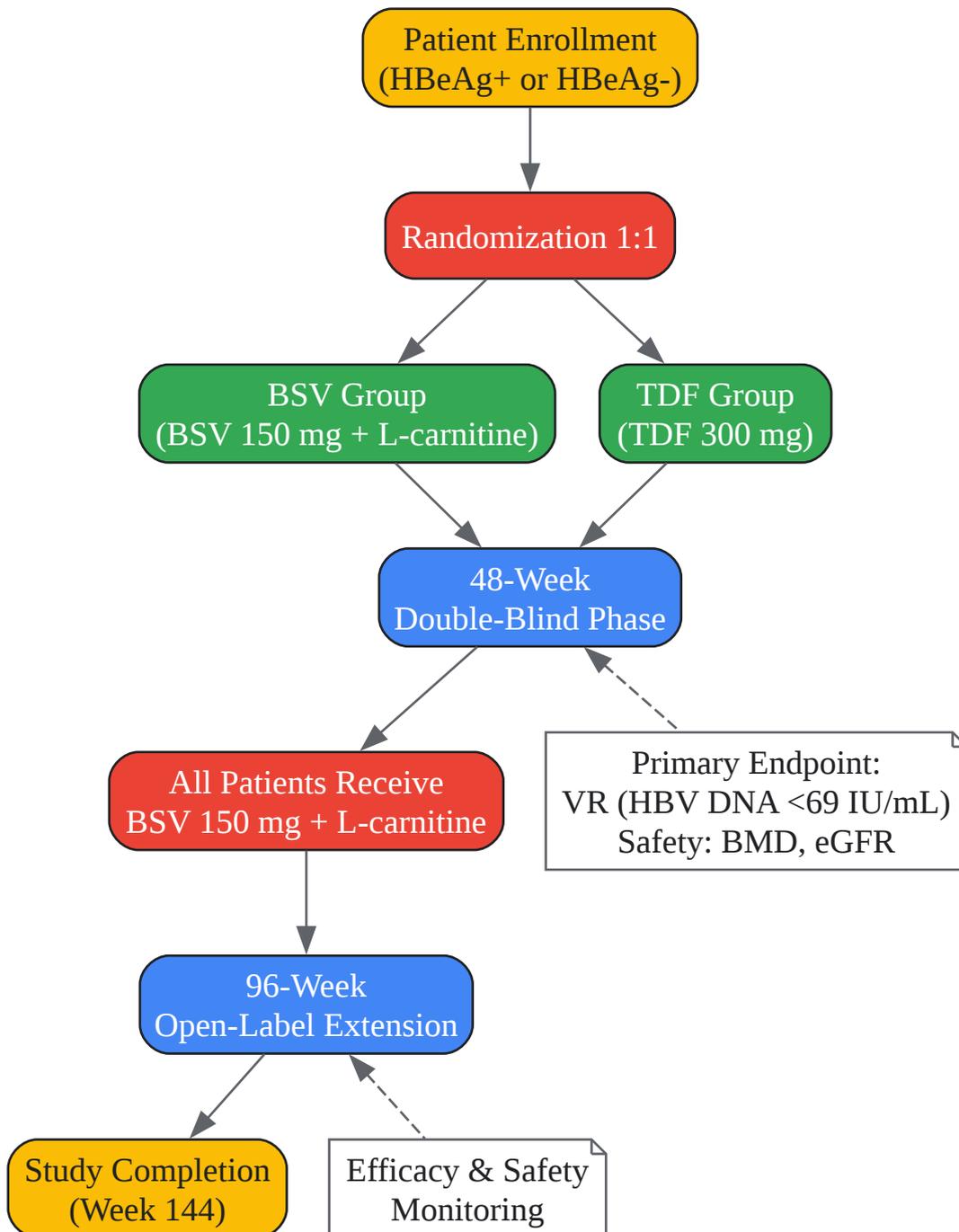
Detailed Experimental Protocols

For researchers, the key methodological details of the phase 3 trial are as follows:

- Study Design:** The initial phase was a **randomized, multicenter, double-blind, active-controlled noninferiority trial** conducted over 48 weeks, comparing BSV (150 mg) to TDF (300 mg) [2] [3]. This was followed by an **open-label extensional study** in which all patients received BSV for an additional 96 weeks (total 144 weeks) [1] [2].
- Patient Population:** The study enrolled **treatment-naïve adults with CHB**. Key inclusion criteria were HBsAg positivity for at least 6 months and elevated HBV DNA levels: **>17,241 IU/mL for HBeAg-positive patients** and **>1,724 IU/mL for HBeAg-negative patients** [2].
- Dosing Regimen:** Patients in the BSV group received **BSV 150 mg once daily, co-administered with L-carnitine 660 mg** to prevent carnitine depletion. The TDF group received TDF 300 mg once daily [2] [3].
- Primary Endpoint Assessment:** The primary efficacy endpoint was the proportion of patients achieving a **virological response (HBV DNA <69 IU/mL)** at week 48 [2] [3]. HBV DNA levels were quantified every 12 weeks using the **COBAS AmpliPrep/COBAS TaqMan test** (lower limit of detection: 20 IU/mL) [2].
- Safety Monitoring:** Safety assessments included [2] [3]:

- **Bone Safety:** Serial measurements of **bone mineral density (BMD)** at the hip and spine using dual-energy X-ray absorptiometry (DEXA).
- **Renal Safety:** Serial monitoring of **estimated glomerular filtration rate (eGFR)** and other renal parameters.

The following diagram illustrates the overall workflow of the phase 3 clinical trial and its extensional study.



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Long-Term Outcomes and Real-World Evidence

Subsequent research has reinforced the phase 3 findings:

- **Hepatocellular Carcinoma (HCC) Risk:** A large 2025 retrospective cohort study showed that BSV users had a **significantly lower incidence of HCC** compared to entecavir (ETV) and TDF users, and a similar incidence to TAF users, over a median follow-up of 38.6 months [4].
- **Switching from Long-Term TDF:** A phase 4 trial demonstrated that patients with virologic suppression on long-term TDF could safely switch to BSV. After 48 weeks, **100% of patients who switched to BSV maintained virologic response**, while also showing **significant improvement in hip and spine bone mineral density and stable renal function** compared to those who continued TDF [5] [6] [7].

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